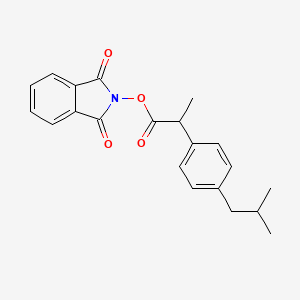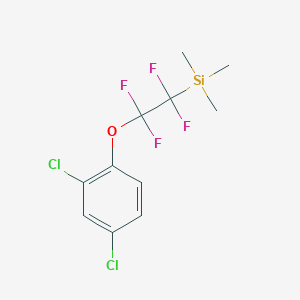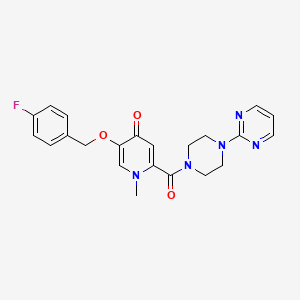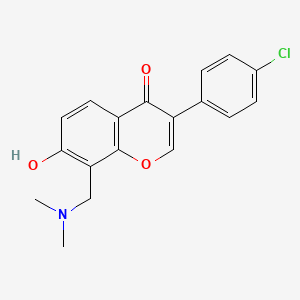![molecular formula C19H12F3N5O2S B2774055 6-(2-Pyridyl)-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol CAS No. 1287065-89-7](/img/structure/B2774055.png)
6-(2-Pyridyl)-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Pyridyl)-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol is a useful research compound. Its molecular formula is C19H12F3N5O2S and its molecular weight is 431.39. The purity is usually 95%.
BenchChem offers high-quality 6-(2-Pyridyl)-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-Pyridyl)-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Interactions
Research into similar pyrimidinol compounds, such as the study by Avasthi et al. (2002), reveals insights into their crystal structures and molecular interactions. The study on a dimeric layered structure of a 4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine compound underscores the absence of intramolecular stacking in the crystalline state, highlighting the significance of intermolecular hydrogen bonding and arene-arene interactions in forming layered structures. This property could be crucial for designing materials with specific crystallographic characteristics or for the development of new catalytic systems (Avasthi et al., 2002).
Polyimides and Poly(amide-imide) Polymers
The synthesis and characterization of thermally stable polyimides and poly(amide-imide) containing pyridyl and oxadiazole groups, as discussed by Mansoori et al. (2012), illustrate the compound's utility in creating high-performance polymers. These polymers exhibit significant solubility in polar and aprotic solvents and show potential for applications in coatings, films, and membranes due to their thermal stability and chemical resistance (Mansoori et al., 2012).
Metal Complexation and Thermodynamics
The study of metal-ligand stability constants involving pyrimidinol derivatives by Fouda et al. (2006) provides insights into their complexation behavior with transition metals. Such complexes' thermodynamic stability and their spontaneous, exothermic, and entropically favorable formation suggest potential applications in catalysis, environmental remediation, and the development of metal-organic frameworks (Fouda et al., 2006).
Heterocyclic Compound Synthesis
The creation of novel heterocyclic compounds, as explored in multiple studies, showcases the versatility of pyrimidinol derivatives in synthesizing biologically active molecules. These compounds, including pyrazolo[1,5-a]pyrimidines and imidazo[1,2-a]pyrimidines, offer a broad spectrum of potential applications in pharmaceuticals and agrochemicals. The synthesis approaches and resultant compounds highlight the utility of pyrimidinol derivatives as key intermediates in developing new therapeutic agents and agricultural chemicals (Li et al., 2012; Rahmouni et al., 2016).
Antimicrobial and Antioxidant Activities
Research into the antimicrobial and antioxidant activities of pyrimidinol derivatives, such as the work by Azab et al. (2013), highlights their potential as bioactive compounds. The synthesis of new heterocyclic compounds containing sulfonamido moieties and their evaluation against various bacterial strains underscore the promise of these derivatives in developing novel antimicrobial agents. Additionally, their significant activity indicates their potential application in pharmaceuticals and material sciences for creating antimicrobial surfaces and materials (Azab et al., 2013).
Eigenschaften
IUPAC Name |
4-pyridin-2-yl-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N5O2S/c20-19(21,22)12-6-4-11(5-7-12)17-26-16(29-27-17)10-30-18-24-14(9-15(28)25-18)13-3-1-2-8-23-13/h1-9H,10H2,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKPMIHJVUEVTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=O)NC(=N2)SCC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Pyridyl)-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2773976.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-chlorobenzenesulfonamide](/img/structure/B2773979.png)
![2-[(1,5-Dimethyl-1H-pyrazol-4-YL)methoxy]aniline](/img/structure/B2773980.png)
![1-(4-Phenylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone](/img/structure/B2773983.png)

![4-[2-(Cyanomethyl)-1,3-thiazol-4-yl]benzonitrile](/img/structure/B2773986.png)
![Tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-5-chloro-4-oxopentanoate](/img/structure/B2773987.png)

![2-((7-(4-fluorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-isopentylacetamide](/img/structure/B2773989.png)

![(E)-[(2-methoxyphenyl)methylidene][({[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}methanimidoyl)amino]amine hydrochloride](/img/structure/B2773993.png)